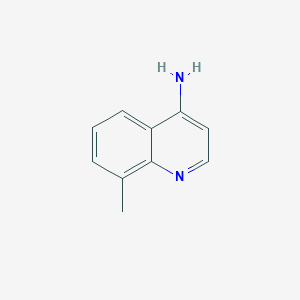

8-Methylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPXEZTWRAIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587975 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893762-15-7 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 893762-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Aminoquinoline Scaffold

An In-depth Technical Guide to the Synthesis and Properties of 8-Methylquinolin-4-amine

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, properties, and potential applications of this compound. As a key heterocyclic scaffold, this compound represents a valuable building block in the exploration of novel therapeutic agents. This guide provides field-proven insights into its synthesis, grounded in established chemical principles, and outlines its key characteristics and safety considerations.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, the 4-aminoquinoline motif is renowned for its potent biological activities, most famously exemplified by antimalarial agents like chloroquine and amodiaquine.[2] The substitution pattern on the quinoline core is critical for modulating a compound's physicochemical properties, biological activity, and safety profile. This compound (also known as 4-amino-8-methylquinoline) is a derivative of this important class. The introduction of a methyl group at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a compound of high interest for developing new chemical entities with unique therapeutic potential.

Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are defined by its bicyclic aromatic structure, the basicity of its two nitrogen atoms, and the presence of the C8-methyl group.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 893762-15-7 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][5] |

| Molecular Weight | 158.20 g/mol | [3][5] |

| Appearance | Solid (predicted) | N/A |

| SMILES | Cc1cccc2c(N)ccnc12 | [5] |

| InChI Key | TVZPXEZTWRAIID-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Strategic Approach

Directly synthesizing this compound with precise regiochemical control via a single-step cyclization (e.g., a Doebner-von Miller reaction) is challenging. A more robust and controllable strategy involves a multi-step pathway commencing with the construction of a quinolinone intermediate, followed by functional group interconversions. This approach ensures the unambiguous placement of the methyl and amine groups at the C8 and C4 positions, respectively.

The proposed three-step synthesis is outlined below.

Caption: Key stages of the Conrad-Limpach cyclization reaction.

Experimental Protocol (Proposed):

-

Condensation: In a round-bottom flask, combine 2-methylaniline (1.0 eq.) and ethyl acetoacetate (1.05 eq.). Stir the mixture at room temperature for 1-2 hours, then heat gently to 100-110 °C for an additional hour to drive the condensation to completion, removing the formed water.

-

Cyclization: To the crude enamine intermediate, add a high-boiling inert solvent (e.g., mineral oil). Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 20-30 minutes.

-

Workup: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product while the solvent is still warm. Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

Step 2: Chlorination of the Quinolinone Intermediate

To activate the C4 position for nucleophilic substitution, the 4-hydroxy group is converted into a better leaving group, typically a chloro group. This is reliably achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in combination with PCl₅. [6] Experimental Protocol (Proposed):

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or solid NaHCO₃) to pH 8-9.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry. The crude 4-chloro-8-methylquinoline can be purified by recrystallization or column chromatography.

Step 3: Amination via Nucleophilic Aromatic Substitution (SNAr)

The final step is the displacement of the chloro group at the activated C4 position with an amine. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic attack. This reaction can be performed with various ammonia sources.

Causality: This SNAr reaction is a well-established method for producing 4-aminoquinolines from their 4-chloro precursors. [7][8]The reaction proceeds via a Meisenheimer intermediate and is often facilitated by heat. Using a sealed vessel is necessary when using a volatile amine source like aqueous ammonia to maintain pressure and concentration.

Experimental Protocol (Proposed):

-

Reaction Setup: Place the 4-chloro-8-methylquinoline (1.0 eq.) and a solution of ammonia in a suitable solvent (e.g., concentrated aqueous ammonia in ethanol) into a sealed pressure vessel.

-

Reaction: Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress can be monitored by taking aliquots and analyzing via TLC or LC-MS.

-

Workup: After cooling the vessel to room temperature, vent any excess pressure. Remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Analytical Characterization (Predicted)

Due to the limited availability of published spectra for this specific molecule, the following data is predicted based on the known spectra of structural analogs like 4-aminoquinoline, 8-methylquinoline, and 4-methylquinoline. [9][10][11]

| Analysis | Predicted Data |

|---|---|

| ¹H NMR | Aromatic Protons (δ 6.5-8.5 ppm): Multiple signals (doublets, triplets) corresponding to the protons on the quinoline core. The proton at C5 (adjacent to the methyl group) and the proton at C3 would likely show distinct shifts. Amine Protons (δ 4.5-6.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O. Methyl Protons (δ 2.5-2.8 ppm): A singlet corresponding to the three protons of the -CH₃ group. |

| ¹³C NMR | Aromatic Carbons (δ 100-155 ppm): Signals for the 9 carbons of the quinoline ring. The carbon bearing the amino group (C4) and the carbon bearing the methyl group (C8) would be significantly shielded or deshielded. Methyl Carbon (δ 15-20 ppm): A signal for the -CH₃ carbon. |

| IR (cm⁻¹) | N-H Stretch (3300-3500): Two characteristic sharp peaks for the primary amine. C=N, C=C Stretch (1500-1650): Multiple bands for the aromatic ring system. C-H Aromatic Stretch (>3000): Sharp peaks. C-H Aliphatic Stretch (<3000): Peaks corresponding to the methyl group. |

| Mass Spec (EI) | Molecular Ion (M⁺): An intense peak at m/z = 158. Key Fragments: Loss of HCN (m/z = 131), loss of CH₃ (m/z = 143). |

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the 4-aminoquinoline and 8-aminoquinoline scaffolds are rich in pharmacological activity.

-

Antimalarial Agents: This is the most prominent activity of the 4-aminoquinoline class. [2][12]The 8-aminoquinoline class, including primaquine, is also crucial for targeting different stages of the malaria parasite. [13]this compound serves as a hybrid scaffold that could be explored for novel antimalarial properties.

-

Anticancer and Antimicrobial Activity: Various substituted quinolines demonstrate potent anticancer, antibacterial, and antifungal activities. [1][13][14]The ability of the quinoline nitrogen and the exocyclic amine to chelate metal ions is often implicated in their mechanism of action.

-

Scaffold for Drug Discovery: The primary amine at the C4 position is a versatile synthetic handle, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR) and develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Caption: Relationship between the core scaffold and its potential applications.

Safety, Handling, and Toxicology

Specific toxicological data for this compound (CAS 893762-15-7) is not readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the isomeric compound 4-methylquinolin-8-amine and other related aminoquinolines can be used as a guide. [15][16]

| Hazard Information (Inferred from Analogs) | Precautionary Measures |

|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Self-Validating Protocol: All handling and experimental procedures involving this compound should be preceded by a thorough risk assessment. Assume the compound is hazardous until proven otherwise.

Conclusion

This compound is a strategically important heterocyclic compound that merges features of both the 4-aminoquinoline and 8-substituted quinoline classes. While its synthesis requires a multi-step approach for unambiguous regiochemical control, the methodologies are based on robust and well-understood reactions like the Conrad-Limpach synthesis and nucleophilic aromatic substitution. Its potential as a versatile scaffold for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology, is significant. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this promising molecule in their research and development endeavors.

References

-

Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-8-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinamine, 4-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Rath, M. N., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

-

ResearchGate. (2008). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

-

ResearchGate. (2018). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

-

MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

U.S. EPA. (n.d.). 8-Quinolinamine, 4-methyl-. Retrieved from [Link]

-

PMC. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

-

Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

- 1. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 4-Amino-8-methylquinoline | 893762-15-7 [sigmaaldrich.com]

- 5. 4-Amino-8-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 11. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemos.de [chemos.de]

biological activity of 8-Methylquinolin-4-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Methylquinolin-4-amine Derivatives

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide focuses on a specific, yet promising subclass: this compound derivatives. The strategic placement of a methyl group at the C8 position and an amine at the C4 position creates a unique physicochemical profile that can be exploited for drug design. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of this scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from the broader quinoline class and extrapolating structure-activity relationship (SAR) principles, this guide explains the causality behind experimental designs and offers detailed protocols for evaluating the therapeutic potential of these compounds.

Chapter 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a nitrogen atom make it an excellent pharmacophore capable of various non-covalent interactions with biological targets. The 4-aminoquinoline substructure, in particular, is renowned, forming the basis of highly successful antimalarial drugs like chloroquine and hydroxychloroquine.[2][3] This history of clinical success has spurred extensive investigation into other therapeutic applications.[4][5]

The focus of this guide, the this compound core, introduces specific modifications to this well-established scaffold. The methyl group at the C8 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. The primary amine at the C4 position is a critical site for hydrogen bonding and serves as a versatile handle for synthetic derivatization to modulate potency, selectivity, and pharmacokinetic properties.[6]

General Synthetic Approaches

The synthesis of quinoline derivatives is well-established, with several named reactions providing access to the core structure. For creating diverse libraries of this compound derivatives, two key synthetic stages are critical: the formation of the core and its subsequent functionalization. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a precursor like 4-chloro-8-methylquinoline with various amines.[4] This allows for the introduction of a wide array of side chains at the 4-amino position, enabling systematic exploration of the chemical space.

Caption: General workflow for synthesizing this compound derivatives.

Chapter 2: Anticancer Activity

The quinoline framework is a prolific source of anticancer agents, acting through diverse mechanisms of action.[7][8] Derivatives of the 4-aminoquinoline scaffold have shown significant promise, exhibiting activities such as autophagy inhibition, modulation of critical signaling pathways, and induction of programmed cell death (apoptosis).[9][10]

Mechanisms of Action

While specific mechanisms for this compound derivatives are still under investigation, the broader class of 4-aminoquinolines provides a predictive framework. Key anticancer mechanisms include:

-

Tyrosine Kinase Inhibition: Many quinoline and quinazoline analogs are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7] The quinoline core acts as a scaffold to position functional groups that compete with ATP at the kinase's active site.

-

Autophagy Inhibition: Compounds like chloroquine disrupt lysosomal function, inhibiting autophagy. Cancer cells often rely on autophagy to survive stress, so its inhibition can lead to cell death, particularly in combination with other therapies.[9] The basicity of the 4-amino side chain is crucial for lysosomal accumulation.[4]

-

Apoptosis Induction: Quinoline derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspase cascades.

-

Topoisomerase Inhibition: Some quinoline-based drugs can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.

Caption: Simplified pathway of anticancer action via tyrosine kinase inhibition.

Structure-Activity Relationship (SAR) Insights

-

The 4-Amino Group: This group is a key pharmacophoric feature. Its basicity influences lysosomotropic effects (autophagy inhibition) and its ability to form hydrogen bonds in enzyme active sites. Derivatization of this amine with various alkyl or aryl substituents is a primary strategy for modulating potency and selectivity.[10]

-

The 8-Methyl Group: This group can enhance lipophilicity, potentially improving membrane permeability. It may also provide beneficial steric interactions within a target binding pocket or, conversely, hinder binding if the pocket is constrained. Furthermore, it can block a potential site of metabolic oxidation, potentially increasing the compound's half-life.

-

Genotoxicity Consideration: It is important to note that the parent compound, 8-methylquinoline, has been reported to be mutagenic in some in vitro assays, such as the Ames test.[11] This highlights the critical need for thorough toxicological profiling during the development of any derivatives from this scaffold.

Table 1: Representative Anticancer Activity of 4-Aminoquinoline Derivatives

(Note: Data for the specific 8-methyl subclass is limited; this table presents representative data for the broader 4-aminoquinoline class to illustrate typical potency ranges.)

| Compound Class | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| 4-Piperazinylquinoline Sulfonamides | MDA-MB-231 (Breast) | SRB | 1.5 - 10 | [10] |

| 4-Piperazinylquinoline Sulfonamides | MCF7 (Breast) | SRB | 2.1 - 12 | [10] |

| 8-Hydroxyquinoline Glycoconjugates | HCT-116 (Colon) | MTT | 22.7 | [12] |

| 8-Hydroxyquinoline Glycoconjugates | MCF-7 (Breast) | MTT | 4.12 | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxic (cell-killing) effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and medium with 0.5% DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Antimicrobial Properties

Quinoline derivatives have a long history as antimicrobial agents, with activity against a wide range of bacteria and fungi.[1][13] The 8-hydroxyquinoline scaffold, structurally related to the topic of this guide, is particularly noted for its potent antibacterial and antifungal effects, often linked to its ability to chelate metal ions essential for microbial survival.[12][14]

Mechanisms of Action

The antimicrobial action of quinoline derivatives can be multifactorial:

-

Metal Ion Chelation: Many quinoline derivatives, especially those with chelating groups like the 8-hydroxy or potentially the 4-amino/8-methyl combination, can sequester essential metal ions (e.g., Fe²⁺, Zn²⁺), disrupting critical enzymatic processes in microbes.[8]

-

Enzyme Inhibition: They can inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This is the primary mechanism for the fluoroquinolone class of antibiotics.

-

Membrane Disruption: The lipophilic nature of the quinoline ring allows some derivatives to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Organism | Assay | MIC (µg/mL) | Reference |

| Quinolinequinones (QQ2, QQ6) | Staphylococcus aureus | Broth Dilution | 1.56 - 3.12 | [13] |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | Broth Dilution | 3.12 - 6.25 | [13] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | Microplate Alamar Blue | ~0.28 (1.1 µM) | [14] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | Broth Dilution | ~0.5 (2.2 µM) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Principle: A standardized inoculum of a target microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection after a defined incubation period.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the target bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the broth. The typical concentration range to test is 0.125 to 128 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 4: Anti-inflammatory Potential

Chronic inflammation is implicated in a host of diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline derivatives have emerged as a promising class of compounds in this area, demonstrating the ability to modulate key inflammatory pathways.[15][16]

Mechanisms of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms:

-

Inhibition of Inflammatory Mediators: They can suppress the production of pro-inflammatory signaling molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[16]

-

Enzyme Inhibition: Some derivatives inhibit enzymes like cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, key drivers of the inflammatory response.

-

Signaling Pathway Modulation: They can interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which control the transcription of many pro-inflammatory genes.[16]

Table 3: Representative Anti-inflammatory Activity of Quinoline Derivatives

| Compound Class | Target/Assay | Cell/Model | IC₅₀ (µM) | Reference |

| 8-Quinolinesulfonamide (3l) | NO Production | LPS-stimulated RAW264.7 | 2.61 | [16] |

| 8-Quinolinesulfonamide (3l) | TNF-α Production | LPS-stimulated RAW264.7 | 9.74 | [16] |

| 8-Quinolinesulfonamide (3l) | IL-1β Production | LPS-stimulated RAW264.7 | 12.71 | [16] |

| 4-Aminoquinoline (7-CF3-MAQ) | Acetic Acid Writhing | In vivo (mice) | ED₅₀ ~10 mg/kg | [15] |

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This simple in vitro assay is a rapid preliminary screening method to evaluate the anti-inflammatory potential of a compound.

Principle: Inflammation can induce the denaturation of proteins. This assay uses heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin. A compound with anti-inflammatory activity can protect the protein from denaturation. The degree of inhibition is measured by the reduction in turbidity of the solution.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% aqueous albumin solution, 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Control Preparation: Prepare a control solution containing the same mixture but with 2.0 mL of distilled water instead of the test compound. Use a known anti-inflammatory drug like diclofenac sodium as a positive control.

-

Incubation: Incubate all mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity of each solution by reading the absorbance at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Chapter 5: Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutic agents. By leveraging the extensive knowledge base of the broader quinoline and 4-aminoquinoline classes, researchers can rationally design derivatives with potent and selective biological activities. The evidence points toward significant potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

-

Synthesis of Diverse Libraries: Systematically modifying the 4-amino side chain to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In-depth Mechanistic Studies: Moving beyond preliminary screening to identify the specific molecular targets and pathways modulated by the most active compounds.

-

Comparative Analysis: Directly comparing the biological activity of this compound derivatives with their non-methylated or isomeric counterparts to clearly define the contribution of the 8-methyl group.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy and safety profiles in a physiological context.

By combining rational design, robust biological evaluation, and detailed mechanistic investigation, the full therapeutic potential of this compound derivatives can be unlocked.

References

-

Singh, K., Sharma, P. P., Kumar, A., Chaudhary, A., & Roy, R. K. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(8), 1177–1194. [Link]

-

Al-Ostath, A., Jaradat, N., Zaid, A. N., Jodeh, S., & Abdel-Wahab, S. I. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules (Basel, Switzerland), 28(20), 7168. [Link]

-

Gverzdys, T., Klusaite, A., Stasevych, M., Musyanovych, R., Komarovska-Porokhnyavets, O., Novikov, V., & Vovk, M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International journal of molecular sciences, 23(20), 12260. [Link]

-

Gupta, H., Singh, P., & Kumar, R. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Alves, A. F., de A. M. Filho, F., da Silva, A. C. G., de A. Barbosa, C. C., de A. D. Neto, B., Galdino, S. L., Pitta, I. R., & Barbeira, P. J. S. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 23(15), 4843–4851. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 21(5), 568. [Link]

-

Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

-

Sunny, S., Balkrishna, S., & S, S. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European journal of medicinal chemistry, 257, 115458. [Link]

-

Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Patel, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. ResearchGate. [Link]

-

Behalo, M. S., et al. (2019). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., Zhang, Y., Xu, M., Wu, Y., Tao, L., Geng, D., & Li, Z. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic chemistry, 114, 105037. [Link]

-

Kumar, P., Singh, B. K., Shrivastava, R., Thakur, A., & Singh, R. K. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity, 19(11), e202200592. [Link]

-

Rusev, R. I., et al. (2021). Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine. Bulgarian Chemical Communications, 53(3), 329-335. [Link]

-

Mendes, F., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 243, 112182. [Link]

-

Singh, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific reports, 9(1), 6296. [Link]

-

El-Sayed, M. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Methylquinolin-4-amine mechanism of action in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Methylquinolin-4-amine in Biological Systems

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This compound, a distinct member of this family, presents a promising, yet underexplored, profile for drug development. Its unique substitution pattern—a primary amine at the 4-position and a methyl group at the 8-position—suggests the potential for novel biological interactions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action (MoA) of this compound. Moving beyond a mere compilation of facts, this document outlines a logical, hypothesis-driven experimental strategy, grounded in the established pharmacology of related quinoline derivatives, to uncover the molecular targets and cellular pathways modulated by this compound. We will detail robust, self-validating experimental protocols, from initial phenotypic screening to direct target engagement and pathway analysis, designed to build a cohesive and evidence-based understanding of the compound's biological function.

Introduction: The Quinoline Moiety and the Promise of this compound

Quinoline and its derivatives have demonstrated significant therapeutic value, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The planar, bicyclic structure of the quinoline ring is adept at interacting with biological macromolecules, particularly through π-π stacking with nucleic acids and aromatic amino acid residues in proteins.[3]

The 4-aminoquinoline subclass is famously represented by chloroquine, an antimalarial drug whose mechanism involves accumulation in the acidic digestive vacuole of the Plasmodium parasite, where it interferes with heme detoxification.[3][4][5][6] This "ion trapping" mechanism is a key consideration for any 4-aminoquinoline derivative. Furthermore, the broader quinoline class has been shown to exert its effects through various other mechanisms, including the inhibition of protein kinases and DNA topoisomerases.[7][8][9]

This compound combines the critical 4-amino group with an 8-methyl substitution. This methyl group can be expected to alter the compound's steric profile, lipophilicity, and electronic distribution, potentially steering its target specificity away from classic 4-aminoquinolines and towards novel biological targets. This guide, therefore, proposes a multi-pronged investigative approach to dissect its MoA.

Hypothesized Mechanisms of Action: A Starting Point for Investigation

Based on the rich pharmacology of the quinoline scaffold, we can formulate several plausible hypotheses for the MoA of this compound. These hypotheses are not mutually exclusive and will serve as the foundation for our experimental design.

-

Hypothesis 1 (Primary): Lysosomotropic Activity and Disruption of Autophagy. Similar to chloroquine, the basic 4-amino group could lead to the accumulation of this compound in acidic organelles like lysosomes. This sequestration could raise the lysosomal pH, inhibiting acid hydrolases and disrupting the autophagy-lysosome pathway, a critical process for cellular homeostasis and survival, particularly in cancer cells.

-

Hypothesis 2: DNA Intercalation and Topoisomerase Inhibition. The planar quinoline ring system is a classic DNA intercalating motif.[2] By inserting itself between DNA base pairs, this compound could distort the double helix, interfering with DNA replication and transcription. This interaction could also stabilize the DNA-topoisomerase cleavage complex, leading to DNA strand breaks and apoptosis.[7][9]

-

Hypothesis 3: Protein Kinase Inhibition. The quinoline scaffold is a "privileged" structure for kinase inhibitor design, with several FDA-approved drugs targeting kinases like EGFR, Src, and Pim-1.[2][8][10][11][12] this compound may act as a competitive inhibitor in the ATP-binding pocket of one or more protein kinases, disrupting oncogenic signaling pathways.

-

Hypothesis 4: Disruption of Metal Homeostasis. While lacking the classic 8-hydroxy group known for strong metal chelation, the nitrogen atoms in the quinoline ring and the 4-amino group can still coordinate with transition metal ions like iron and copper.[13][14] Altering the bioavailability of these essential metals could inhibit the activity of metalloenzymes or generate reactive oxygen species (ROS), leading to cellular damage.

The following sections detail the experimental workflows designed to systematically test these hypotheses.

Experimental Workflow for MoA Elucidation

This section provides a logical progression of experiments, from broad cellular characterization to specific molecular target identification and validation.

Part 1: Foundational Analysis - Cellular Phenotype and Subcellular Localization

The initial step is to characterize the compound's effect on whole cells to guide subsequent mechanistic studies.

3.1.1. Protocol: Multi-Panel Cell Viability Assay

-

Objective: To determine the cytotoxic or cytostatic potency (IC50) of this compound across a diverse panel of cell lines (e.g., various cancer types, non-cancerous cell lines) and to identify sensitive and resistant lines for further study.

-

Methodology:

-

Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.

-

Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., resazurin-based or ATP-based assay) to measure the number of viable cells.

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.

-

3.1.2. Protocol: Subcellular Localization via Fluorescence Microscopy

-

Objective: To visualize the compound's distribution within the cell, which can provide strong evidence for or against lysosomotropic activity (Hypothesis 1).

-

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Staining: Treat cells with a sub-lethal concentration of this compound for a defined period (e.g., 4-24 hours). The intrinsic fluorescence of the quinoline ring may be sufficient for visualization. If not, synthesis of a fluorescently tagged derivative may be necessary.

-

Co-localization: Co-stain the cells with fluorescent trackers for specific organelles, such as LysoTracker™ (lysosomes), MitoTracker™ (mitochondria), and Hoechst 33342 (nucleus).

-

Imaging: Acquire images using a confocal fluorescence microscope.

-

Analysis: Analyze the images for co-localization between the compound's signal and the organelle-specific trackers using Pearson's correlation coefficient.

-

Part 2: Unbiased Target Identification & Hypothesis Testing

The results from Part 1 will inform which hypotheses to prioritize. The following assays are designed to directly test for physical interactions between the compound and its potential molecular targets.

3.2.1. Workflow: Identifying Direct Protein Targets

This workflow uses the Cellular Thermal Shift Assay (CETSA) to identify which proteins are physically engaged by this compound in a cellular context.[15][16][17][18][19]

Caption: CETSA workflow for target identification.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify direct protein targets of this compound by measuring changes in their thermal stability upon compound binding.[15][16]

-

Methodology:

-

Treatment: Treat intact cells with this compound or vehicle control (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.

-

Detection: Carefully collect the supernatant (soluble protein fraction) and analyze it by Western blot for specific candidate proteins (e.g., kinases, topoisomerases) or by quantitative mass spectrometry for proteome-wide unbiased target discovery.

-

Data Analysis: For each protein, plot the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement and stabilization.

-

3.2.2. Workflow: Investigating DNA Interaction (Hypothesis 2)

These assays determine if the compound binds to DNA and through what mode.

Caption: Experimental workflow for DNA interaction studies.

Protocol: Fluorescent Intercalator Displacement (FID) Assay

-

Objective: To determine if this compound can displace a fluorescent dye (like ethidium bromide) from DNA, which is indicative of intercalation.[20][21][22]

-

Methodology:

-

Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) in a suitable buffer.

-

Measure the initial fluorescence of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).

-

Titrate increasing concentrations of this compound into the solution.

-

Record the fluorescence intensity after each addition. A decrease in fluorescence indicates displacement of EtBr by the compound.

-

Calculate the concentration of the compound required to displace 50% of the EtBr (DC50) as a measure of DNA binding affinity.

-

Protocol: Topoisomerase I Inhibition Assay

-

Objective: To assess whether this compound inhibits the catalytic activity of human topoisomerase I.[7][23]

-

Methodology:

-

Set up reaction mixtures containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound (or a known inhibitor like camptothecin as a positive control).

-

Incubate the reactions at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Stop the reaction and separate the DNA topoisomers (supercoiled vs. relaxed) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with EtBr. Inhibition is observed as a decrease in the amount of relaxed DNA and a persistence of the supercoiled form.

-

3.2.3. Workflow: Investigating Kinase Inhibition (Hypothesis 3)

This involves screening the compound against a panel of kinases to identify potential targets and determine its selectivity profile.[24][25][26]

Table 1: Quantitative Data Summary for Kinase Inhibition

| Kinase Target | This compound IC50 (nM) | Known Inhibitor IC50 (nM) |

| Kinase A | Experimental Value | Reference Value |

| Kinase B | Experimental Value | Reference Value |

| Kinase C | Experimental Value | Reference Value |

| ... | ... | ... |

Protocol: In Vitro Kinase Activity Assay (Radiometric)

-

Objective: To quantify the inhibitory effect of this compound on the activity of a specific purified kinase.[1][27]

-

Methodology:

-

Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and a buffer containing MgCl2.

-

Add varying concentrations of this compound or a known inhibitor.

-

Initiate the reaction by adding [γ-³²P]-ATP.

-

Incubate for a defined time at 30°C.

-

Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated [γ-³²P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

3.2.4. Workflow: Investigating Metal Chelation (Hypothesis 4)

This assay assesses the compound's ability to bind metal ions, a potential mechanism for disrupting cellular function.[13][14][28][29][30]

Protocol: Ferrozine-Based Iron Chelation Assay

-

Objective: To spectrophotometrically measure the Fe²⁺ chelating activity of this compound.

-

Methodology:

-

Add varying concentrations of this compound to a solution of ferrous chloride (FeCl₂).

-

Allow the compound to chelate the iron for a few minutes.

-

Add ferrozine solution to the mixture. Ferrozine forms a stable, magenta-colored complex with any unchelated Fe²⁺.

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

-

A decrease in absorbance in the presence of the compound indicates that it is chelating the iron, making it unavailable to ferrozine.

-

Calculate the percentage of iron chelation. EDTA can be used as a positive control.

-

Synthesis and Conclusion

The elucidation of a compound's mechanism of action is a complex, iterative process. The experimental framework presented in this guide provides a logical and robust pathway for dissecting the biological activity of this compound. By starting with broad phenotypic observations and progressing to specific, hypothesis-driven biochemical and biophysical assays, researchers can build a compelling, evidence-based model of its MoA.

The results of these investigations will be critical. If this compound is found to be a potent kinase inhibitor, the next steps would involve kinome-wide profiling to assess selectivity and structural biology studies to understand its binding mode. If it acts as a topoisomerase inhibitor, studies on DNA damage response pathways would be warranted. Confirmation of lysosomotropic activity would lead to deeper investigations into its effects on autophagy and lysosomal biology.

Ultimately, this systematic approach will not only reveal the fundamental biology of this compound but will also provide the critical insights necessary to guide its optimization and potential translation into a novel therapeutic agent.

References

- Slater, A. F. G. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. [URL: https://www.sciencedirect.com/science/article/abs/pii/016372589390066N]

- Fitch, C. D. (2004). Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline-containing drugs. Life Sciences, 74(16), 1957–1972. [URL: https://pubmed.ncbi.nlm.nih.gov/15159625/]

- Kaur, K., & Kumar, V. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 001-011. [URL: https://www.hilarispublisher.com/open-access/4aminoquinolines-an-overview-of-antimalarial-chemotherapy-2161-0444-1000315.pdf]

- Lv, K., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 87, 624–634. [URL: https://pubmed.ncbi.nlm.nih.gov/31078768/]

- Abdel-Maksoud, M. S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/40356522/]

- BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-. BenchChem. [URL: https://www.benchchem.com/application-notes/dna-intercalation-assay-of-benz-a-acridine-10-methyl]

- Kaur, K., et al. (2010). 4-Aminoquinolines: a versatile scaffold. Chemical reviews, 110(1), 181-217. [URL: https://pubs.acs.org/doi/abs/10.1021/cr900192t]

- Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. New England Journal of Medicine, 344(4), 299-302. [URL: https://www.nejm.org/doi/full/10.1056/nejm200101253440411]

- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [URL: https://www.science.org/doi/10.1126/science.1233606]

- BenchChem. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.

- Lasek, A., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564500/]

- Alonso, C., et al. (2020). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. [URL: https://core.ac.uk/display/334460787]

- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507. [URL: https://www.eurekaselect.com/article/13019]

- Kamal, A., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic chemistry, 94, 103444. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854653/]

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]

- Khan, I., et al. (2020). Quinoline-chalcone hybrids as topoisomerase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/344535036_Quinoline-chalcone_hybrids_as_topoisomerase_inhibitors]

- Yoon, J. H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules (Basel, Switzerland), 27(7), 2079. [URL: https://www.mdpi.com/1420-3049/27/7/2079]

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]

- Shinde, S. S., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [URL: https://ijmphs.org/index.php/ijmphs/article/view/17]

- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [URL: https://www.researchgate.net/publication/303387790_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review]

- Bio-protocol. (n.d.). 2.2.9. DNA intercalation assay. Bio-protocol. [URL: https://bio-protocol.org/e4184]

- da Cunha, E. F. F., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, e2200701. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100028/]

- Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 139. [URL: https://www.semanticscholar.org/paper/Metal-Ions%2C-Metal-Chelators-and-Metal-Chelating-as-Gulcin-Alwasel/3226f33d45c8531d04400a4534e5658933b934c2]

- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [URL: https://www.

- Boger, D. L., & Fink, B. E. (2000). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ResearchGate. [URL: https://www.researchgate.net/publication/12211915_A_Fluorescent_Intercalator_Displacement_Assay_for_Establishing_DNA_Binding_Selectivity_and_Affinity]

- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/913/mak441bul.pdf]

- Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermal_shift_assay]

- PubChem. (n.d.). 8-Methylquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11910]

- ResearchGate. (n.d.). Highlighted examples of biologically active compounds featuring 8-methylquinoline framework. ResearchGate. [URL: https://www.researchgate.net/figure/Highlighted-examples-of-biologically-active-compounds-featuring-8-methylquinoline_fig1_362241512]

- Boger, D. L., & Fink, B. E. (2000). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 33(1), 40-48. [URL: https://pubs.acs.org/doi/10.1021/ar980041e]

- National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/methylquinolines_508.pdf]

- Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(8), 2291–2300. [URL: https://pubmed.ncbi.nlm.nih.gov/29989445/]

- Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [URL: https://www.mdpi.com/2227-9717/10/1/139]

- ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_do_metal_chelation_study_in_in-vitro_setup_in_physical_chemical_assay_or_cell_based_assay]

- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 55, 141-165. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124307]

- Springer Nature Experiments. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2139-9_11]

- Inspiralis. (n.d.). DNA Unwinding Assay. Inspiralis. [URL: https://www.inspiralis.co.uk/wp-content/uploads/2016/06/DNA-Unwinding-Assay.pdf]

- ResearchGate. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. ResearchGate. [URL: https://www.researchgate.

- Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS medicinal chemistry letters, 4(1), 45–49. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [URL: https://typeset.

Sources

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. ijmphs.com [ijmphs.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. annualreviews.org [annualreviews.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. In vitro kinase assay [protocols.io]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Aminoquinolines

This guide provides a deep dive into the structure-activity relationship (SAR) of 4-aminoquinolines, a scaffold of enduring importance in medicinal chemistry. From their historical prominence as antimalarial agents to their emerging roles in oncology and immunology, the versatility of the 4-aminoquinoline core continues to inspire the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices that drive SAR studies and providing a framework for the rational design of next-generation 4-aminoquinoline-based drugs.

The 4-Aminoquinoline Core: A Privileged Scaffold in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1] Its remarkable success spurred decades of research into its derivatives, revealing a rich and complex SAR that extends beyond its initial application.[2][3] The core structure, consisting of a quinoline ring substituted with an amino group at the 4-position, provides a unique combination of physicochemical properties that allow for potent and selective biological activity.[2][3]

The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact that even minor structural modifications can have on its biological profile. This guide will dissect the key structural features of the 4-aminoquinoline core and explore how systematic modifications have been leveraged to modulate its activity against malaria parasites, cancer cells, and inflammatory processes.

Antimalarial Activity: The Classic Target

The primary and most extensively studied application of 4-aminoquinolines is in the treatment of malaria.[1] The SAR for antimalarial activity is well-established and provides a classic case study in medicinal chemistry.

Mechanism of Action: Disrupting Heme Detoxification

The antimalarial action of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the food vacuole of the Plasmodium falciparum parasite.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1]

Diagram: Antimalarial Mechanism of Action

Caption: Antimalarial mechanism of 4-aminoquinolines.

Core SAR Principles for Antimalarial Activity

Decades of research have elucidated several key structural requirements for potent antimalarial activity:

-

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for activity.[1] Substitution with other electron-withdrawing groups can be tolerated, but electron-donating groups generally lead to a loss of potency.[4]

-

The 4-Amino Linker: The amino group at the 4-position is essential for activity, and its basicity plays a critical role in the accumulation of the drug in the parasite's food vacuole.[5]

-

The Side Chain: The nature of the side chain attached to the 4-amino group significantly influences activity, pharmacokinetic properties, and resistance profiles. Key features include:

Table 1: Quantitative SAR of Antimalarial 4-Aminoquinoline Analogs

| Compound | R7 | Side Chain | IC50 (nM) vs. 3D7 (P. falciparum) | IC50 (nM) vs. K1 (P. falciparum) | Reference |

| Chloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | 8.7 | 158 | [7] |

| 9a | Cl | -N(CH₃)(CH₂)₃N(C₂H₅)₂ | <500 | <500 | [7] |

| 9b | Cl | -N(CH₃)(CH₂)₄N(C₂H₅)₂ | <500 | <500 | [7] |

| 4a | Cl | -NH(CH₂)₂-pyran-pyrazole | 190 | 250 | [5] |

| 4b | Cl | -NH(CH₂)₃-pyran-pyrazole | 13 | 20 | [5] |

Anticancer Activity: A New Frontier

The repurposing of 4-aminoquinolines as anticancer agents has gained significant traction in recent years.[2][3] Their ability to accumulate in acidic cellular compartments, such as lysosomes, and interfere with autophagy has opened new avenues for cancer therapy.[2][3]

Mechanism of Action in Cancer

The anticancer mechanism of 4-aminoquinolines is multifactorial and appears to involve several pathways:

-

Autophagy Inhibition: By accumulating in lysosomes and raising their pH, 4-aminoquinolines disrupt the autophagic process, which is a key survival mechanism for many cancer cells.[2]

-

Induction of Apoptosis: Inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering programmed cell death (apoptosis).[8]

-

Inhibition of Signaling Pathways: Some 4-aminoquinoline derivatives have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]

-

Modulation of the Tumor Microenvironment: 4-Aminoquinolines can also affect the tumor microenvironment by modulating immune responses and angiogenesis.[8]

Diagram: Anticancer Mechanism of Action

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-aminoquinoline compounds

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

Abstract

The 4-aminoquinoline scaffold represents a cornerstone in the history of medicinal chemistry, most notably for its profound impact on the treatment of malaria. This guide provides a comprehensive exploration of the discovery and development of these critical therapeutic agents. We trace their origins from the natural product quinine to the landmark synthesis of chloroquine, propelled by the exigencies of global conflict. The narrative follows their clinical zenith, the subsequent and formidable challenge of drug resistance, and the decades of research dedicated to elucidating their mechanism of action and resistance pathways. Detailed discussions on structure-activity relationships (SAR), core synthetic methodologies, and modern research trajectories offer researchers and drug development professionals a thorough understanding of this vital class of compounds.

Part 1: The Genesis—From Cinchona Bark to Strategic Synthesis

The story of 4-aminoquinolines is inextricably linked to the fight against malaria, a disease that has shaped human history. The journey begins not in a laboratory, but in the Andes mountains.

The Quinine Precedent

For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] This traditional knowledge was introduced to Europe in the 17th century, and "Jesuit's powder," as it was known, became the first effective treatment for malaria.[2][3] In 1820, French chemists Pierre Pelletier and Joseph Caventou isolated the active alkaloid from the bark, naming it quinine.[2][4] Quinine became the global standard for malaria treatment, but its reliance on a natural source, subject to scarcity and geopolitical instability, created a pressing need for a synthetic alternative.[3][4]

The World War II Imperative and the Birth of Chloroquine

Early synthetic efforts in the 1920s, inspired by the structure of methylene blue, a dye observed to have weak antimalarial properties, laid the groundwork for future discoveries.[5] However, the catalyst for a truly intensive search was the outbreak of World War II. The Japanese seizure of the Dutch East Indies (modern-day Indonesia) cut off the Allied forces from the world's primary supply of quinine, creating a strategic crisis.[3][6]

This critical shortage spurred massive government-funded research programs, particularly in the United States, to discover and develop synthetic antimalarials.[2][3] The breakthrough came from pre-war German research. In 1934, Hans Andersag and his colleagues at the Bayer laboratories synthesized a 4-aminoquinoline compound they named Resochin.[1][4] It was highly effective but was initially shelved due to a mistaken belief that it was too toxic for human use.

The compound was rediscovered during the war when Allied forces in Tunis captured a supply of a related German drug, Sontochin (3-methyl-chloroquine).[1][4] Analysis of this compound by American researchers revived interest in the 4-aminoquinoline class. A massive screening program, which evaluated over 14,000 compounds, ultimately identified the German Resochin as the most promising candidate.[2][3] The American program refined the synthesis and, after extensive clinical trials demonstrated its high efficacy and superior safety profile compared to other available drugs, it was introduced into clinical practice in 1947 as chloroquine.[1][2]

Part 2: A "Miracle Drug" and the Inevitable Rise of Resistance

The Golden Age of Chloroquine

In the post-war era, chloroquine was hailed as a "miracle drug".[3] It was inexpensive, highly effective against all human malaria species, and well-tolerated.[7] Its success was a cornerstone of the World Health Organization's Global Malaria Eradication Programme launched in 1955.[2][4] For a time, it seemed that malaria could be conquered with this simple, powerful tool.

The Emergence of Resistance: A Paradigm Shift

The Next Generation: Amodiaquine and Structure-Activity Guided Design

The spread of chloroquine resistance catalyzed new research into novel 4-aminoquinoline antimalarials. Amodiaquine, another 4-aminoquinoline developed around the same time as chloroquine, proved to be effective against many chloroquine-resistant strains of P. falciparum.[6] This observation spurred intensive investigation into the structure-activity relationships (SAR) of the 4-aminoquinoline scaffold, with chemists systematically modifying the quinoline core and, more importantly, the N-alkyl amino side chain to restore activity against resistant parasites.[8]

Part 3: Mechanism of Action and the Molecular Basis of Resistance

A deep understanding of how a drug works and how resistance develops is crucial for designing the next generation of therapeutics. For 4-aminoquinolines, this understanding centered on a unique process within the parasite's life cycle.

The Target: Heme Detoxification in the Digestive Vacuole

During its blood stage, the malaria parasite resides within human red blood cells, where it digests vast quantities of hemoglobin as a source of amino acids.[9] This process takes place in an acidic organelle called the digestive vacuole and releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite.

To protect itself, the parasite has a crucial detoxification pathway: it polymerizes the toxic heme monomers into an inert, insoluble crystal called hemozoin, also known as β-hematin.[9] This process is a vital target for antimalarial drugs.

The Mechanism: Ion Trapping and Hemozoin Inhibition

The currently accepted mechanism of action for 4-aminoquinolines involves a two-step process:

-